![molecular formula C21H23ClFN3O3 B2923645 (5-氯-6-((四氢-2H-吡喃-4-基)氧基)吡啶-3-基)(4-(2-氟苯基)哌嗪-1-基)甲苯酮 CAS No. 1903810-58-1](/img/structure/B2923645.png)
(5-氯-6-((四氢-2H-吡喃-4-基)氧基)吡啶-3-基)(4-(2-氟苯基)哌嗪-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a pyridine ring which is a six-membered ring with one nitrogen atom, a piperazine ring which is a six-membered ring with two nitrogen atoms, and a tetrahydropyran ring which is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the chlorine atom on the pyridine ring could undergo nucleophilic substitution reactions, and the ketone group could undergo reactions such as reduction, condensation, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups and heteroatoms could influence its solubility, boiling point, and melting point .科学研究应用
分子相互作用和药理学
具有与指定化学物质相似的结构元素的化合物已被研究其与生物受体的相互作用。例如,N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺,一种具有哌嗪和氯苯基基团的化合物,已被分析其与 CB1 大麻素受体的相互作用,表明此类分子在受体结合和调节研究中的潜力 (Shim 等人,2002).
合成和抗菌活性
对杂环化合物的研究,包括与指定分子中类似的吡嗪、吡啶和哌嗪环,通常探索它们的合成和潜在生物活性。例如,研究已经合成了包含这些环的新型衍生物,并评估了它们的抗癌和抗菌活性,展示了此类分子骨架在药物开发中的多功能性 (Katariya 等人,2021).
镇痛和抗抑郁潜力
某些含有吡啶和哌嗪结构的化合物已被确定为 5-HT1A 受体的选择性和有效激动剂,在动物模型中表现出显着的镇痛和抗抑郁作用。这突出了具有相似结构特征的分子在治疗疼痛和抑郁症方面的治疗潜力 (Vacher 等人,1999).
神经药理学
对相关化合物的药理作用的研究表明,某些哌嗪和吡啶衍生物作为特定受体(例如人类大麻素 CB1 受体)的反向激动剂,表明它们在调节神经通路中的潜在用途 (Landsman 等人,1997).
遗传毒性和代谢激活
对结构相关化合物的研究还延伸到了解它们的代谢活化和潜在的遗传毒性作用。这项研究对于评估新化学实体的安全性非常重要 (Kalgutkar 等人,2007).
安全和危害
未来方向
属性
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3/c22-17-13-15(14-24-20(17)29-16-5-11-28-12-6-16)21(27)26-9-7-25(8-10-26)19-4-2-1-3-18(19)23/h1-4,13-14,16H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHPOXRUMUOAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。